

What is Hexanoylglycine-d2 and its chemical properties

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Compound of Interest

Compound Name: Hexanoylglycine-d2

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Hexanoylglycine-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylglycine-d2 is the deuterated form of hexanoylglycine, a biomarker utilized in the diagnosis of inherited metabolic disorders. This technical guide provides an in-depth overview of its chemical properties, its central role in diagnostics, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and detailed methodologies for its application in a research setting.

Core Chemical Properties

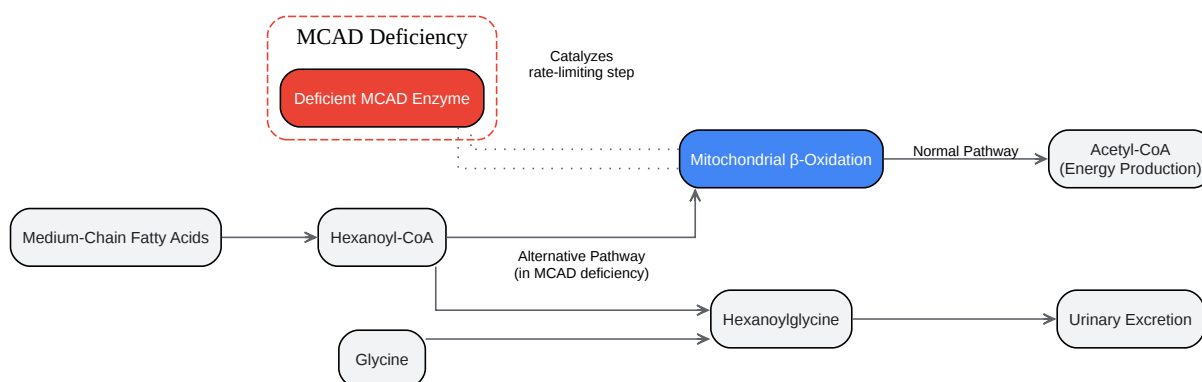
Hexanoylglycine-d2, a stable isotope-labeled internal standard, is pivotal for accurate quantification in mass spectrometry-based assays. Its properties are summarized below.

Property	Value	Source
Chemical Formula	C ₈ H ₁₃ D ₂ NO ₃	[1]
Molecular Weight	175.22 g/mol	[1]
CAS Number	1256842-52-0	[2]
IUPAC Name	2,2-dideuterio-2-(hexanoylamino)acetic acid	[1]
Synonyms	N-Hexanoylglycine-2,2-d ₂ , N-n-Caproylglycine-d ₂ , Hexanoylaminoacetic Acid-d ₂	[1]
InChI Key	UPCKIPHSXMXJOX-NCYHJHSESA-N	
Solubility	Soluble in DMSO	
Physical State	Solid (Assumed)	
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	

Role in Diagnostics and Metabolic Pathways

Hexanoylglycine is an acyl glycine, a class of metabolites that are typically minor products of fatty acid metabolism. However, in certain inborn errors of metabolism, the concentration of specific acyl glycines in biological fluids is significantly elevated.

One such condition is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β -oxidation. In individuals with MCAD deficiency, the impaired ability to break down medium-chain fatty acids leads to the accumulation of hexanoyl-CoA. This intermediate is then conjugated with glycine to form hexanoylglycine, which is subsequently excreted in the urine at high levels. Therefore, the quantification of hexanoylglycine in urine serves as a crucial diagnostic marker for MCAD deficiency.



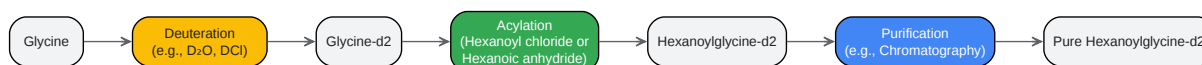
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Simplified pathway of hexanoylglycine formation in MCAD deficiency.

Synthesis of Hexanoylglycine-d2

While a specific, detailed synthesis protocol for **Hexanoylglycine-d2** is not readily available in the public domain, a general and plausible synthetic route can be inferred from established methods for the deuteration of amino acids. One common approach involves the exchange of α -hydrogens of the amino acid with deuterium from a deuterated solvent, typically under acidic or basic conditions, followed by acylation.

A potential synthetic workflow is outlined below:



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A plausible synthetic workflow for **Hexanoylglycine-d2**.

Experimental Protocol: Quantification of Hexanoylglycine in Urine by LC-MS/MS

The following is a representative protocol for the quantification of hexanoylglycine in urine samples using **Hexanoylglycine-d2** as an internal standard, based on generally accepted methods for acylglycine analysis.

1. Materials and Reagents

- Hexanoylglycine standard
- **Hexanoylglycine-d2** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Deionized water
- Urine samples
- Centrifuge tubes
- Autosampler vials

2. Sample Preparation

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
- In a clean centrifuge tube, combine 100 μ L of the urine supernatant with 10 μ L of the **Hexanoylglycine-d2** internal standard solution (concentration to be optimized based on instrument sensitivity).
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

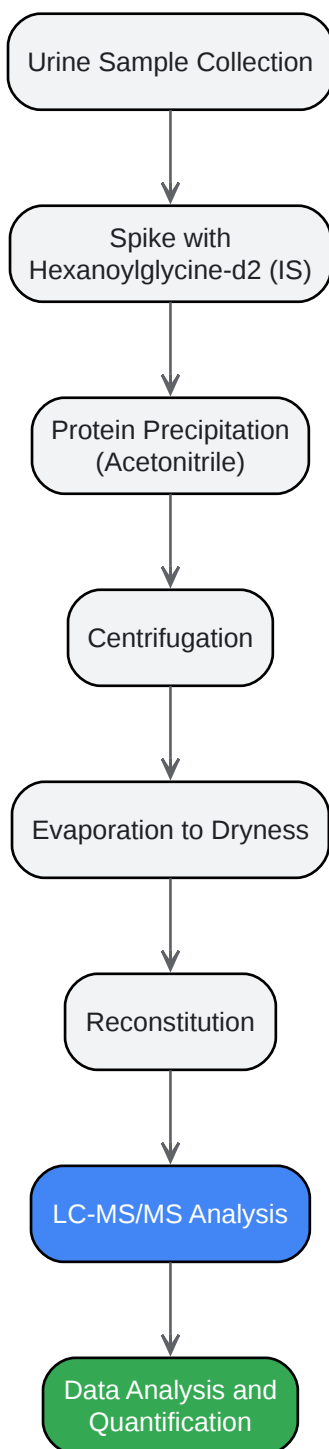
3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific column and system.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

- Hexanoylglycine: The transition from the precursor ion $[M+H]^+$ to a characteristic product ion should be monitored.
- **Hexanoylglycine-d2**: The transition from the precursor ion $[M+H]^+$ to its corresponding product ion should be monitored.
- Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both analytes to achieve maximum sensitivity.

4. Data Analysis and Quantification

- Generate a calibration curve by analyzing a series of known concentrations of hexanoylglycine standard spiked with a constant concentration of the **Hexanoylglycine-d2** internal standard.
- Plot the ratio of the peak area of the hexanoylglycine to the peak area of the **Hexanoylglycine-d2** against the concentration of the hexanoylglycine standard.
- Calculate the concentration of hexanoylglycine in the urine samples by interpolating the peak area ratio from the calibration curve.
- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.



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General experimental workflow for urinary hexanoylglycine analysis.

Conclusion

Hexanoylglycine-d2 is an indispensable tool for the accurate and reliable quantification of hexanoylglycine in biological matrices. Its application as an internal standard in LC-MS/MS methods is crucial for the diagnosis and monitoring of MCAD deficiency and potentially other metabolic disorders. This guide provides a foundational understanding of its properties and a framework for its use in a research setting, empowering scientists and clinicians in the field of metabolic disease research and diagnostics.

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References

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